REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[N:1](=[N+:2]=[N-:3])[CH2:4][CH2:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([nH:11][c:12](-[c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[n:13]2)[cH:20]1>>[NH2:1][CH2:4][CH2:5][c:6]1[cH:7][cH:8][c:9]2[c:10]([nH:11][c:12](-[c:14]3[cH:15][cH:16][cH:17][cH:18][cH:19]3)[n:13]2)[cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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[N-]=[N+]=NCCc1ccc2nc(-c3ccccc3)[nH]c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NCCc1ccc2nc(-c3ccccc3)[nH]c2c1
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Name
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Type
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product
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Smiles
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NCCc1ccc2nc(-c3ccccc3)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |